1-Methylpiperidin-4-yl 2-Fluorobenzoate: Technical Guide on Synthesis, Pharmacodynamics, and Analytical Profiling
1-Methylpiperidin-4-yl 2-Fluorobenzoate: Technical Guide on Synthesis, Pharmacodynamics, and Analytical Profiling
Executive Summary
1-Methylpiperidin-4-yl 2-fluorobenzoate (CAS: 577998-53-9), commonly referred to in medicinal chemistry as a 2-fluoropipercaine analog, is a synthetic piperidine-based ester [1]. Structurally, it belongs to a class of compounds that function as local anesthetics and monoamine reuptake inhibitors. By replacing the rigid bicyclic tropane ring found in classical inhibitors (e.g., cocaine or troparil) with a more flexible 1-methylpiperidine moiety, researchers can modulate pharmacokinetic properties while retaining bioactivity [2].
The critical structural feature of this molecule is the introduction of a fluorine atom at the ortho-position (2-fluoro) of the benzoate ring. This specific substitution dramatically alters the electronic distribution and conformational preferences of the ester linkage, leading to a marked increase in binding affinity at the dopamine transporter (DAT) [3]. This in-depth technical guide details the physicochemical properties, structure-activity relationships (SAR), synthesis protocols, and in vitro assay methodologies required to work with this compound.
Physicochemical and Structural Properties
Understanding the baseline properties of 1-methylpiperidin-4-yl 2-fluorobenzoate is critical for formulation, storage, and assay design. The free base is highly lipophilic and prone to degradation, whereas the hydrochloride (HCl) salt is stable and water-soluble, making it the preferred form for in vitro biological assays.
| Property | Value |
| IUPAC Name | 1-Methylpiperidin-4-yl 2-fluorobenzoate |
| CAS Registry Number | 577998-53-9 |
| Molecular Formula | C13H16FNO2 (Free base) / C13H17ClFNO2 (HCl salt) |
| Molecular Weight | 237.27 g/mol (Free base) / 273.73 g/mol (HCl salt) |
| Topological Polar Surface Area (TPSA) | 29.54 Ų |
| LogP (Predicted) | ~2.01 |
| Hydrogen Bond Donors / Acceptors | 0 / 3 |
| Solubility (HCl Salt) | Soluble in Water, DMSO, Methanol |
Pharmacodynamics & Structure-Activity Relationship (SAR)
The pharmacological profile of 1-methylpiperidin-4-yl 2-fluorobenzoate is defined by two primary mechanisms: the blockade of voltage-gated sodium channels (NaV) and the inhibition of the dopamine transporter (DAT) [4].
The Piperidine vs. Tropane Scaffold
Traditional DAT inhibitors utilize a tropane ring, which enforces a rigid spatial orientation of the basic nitrogen and the ester group. Replacing the tropane with a 1-methylpiperidine ring increases conformational flexibility. While this generally reduces baseline DAT affinity compared to the rigid tropane, it simplifies chemical synthesis and alters the blood-brain barrier penetration profile.
Causality of the 2-Fluoro Substitution
The addition of a fluorine atom at the 2-position of the benzoate ring is not arbitrary; it serves a specific mechanistic purpose driven by rational drug design:
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Conformational Locking : The highly electronegative fluorine induces a dipole that restricts the rotation of the ester linkage. This locks the phenyl ring into a coplanar conformation that is energetically favorable for insertion into the DAT binding pocket.
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Electrostatic Interactions : Fluorine acts as a strong hydrogen bond acceptor and modulates the electron density of the aromatic ring, enhancing π−π stacking interactions with aromatic residues (e.g., Phe320) within the DAT central binding site.
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Lipophilicity : The C-F bond increases the overall lipophilicity (LogP) of the molecule without significantly increasing steric bulk, improving membrane permeability.
Fig 1. Dual mechanism of action: DAT inhibition and NaV channel blockade.
Chemical Synthesis & Purification Protocol
To ensure the high purity (>98%) required for in vitro research, the synthesis relies on a straightforward nucleophilic acyl substitution. The following self-validating protocol outlines the generation of the stable hydrochloride salt.
Reagents and Equipment
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1-Methylpiperidin-4-ol (1.0 eq)
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2-Fluorobenzoyl chloride (1.1 eq)
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Triethylamine (Et 3 N) (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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2M HCl in Diethyl Ether
Step-by-Step Synthesis Workflow
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Preparation : Dissolve 1-methylpiperidin-4-ol in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice bath.
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Base Addition : Add Et 3 N to the solution. Causality: Et 3 N acts as an acid scavenger. It neutralizes the HCl generated during the esterification, preventing the premature protonation of the basic piperidine nitrogen, which would otherwise halt the reaction.
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Acylation : Dropwise add 2-fluorobenzoyl chloride over 15 minutes. Maintain the temperature at 0°C. Causality: Low temperatures prevent exothermic side reactions, such as ester cleavage or polymerization.
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Reaction Monitoring : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Validate reaction completion via TLC (DCM:MeOH 9:1) until the starting piperidinol spot is entirely consumed.
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Aqueous Workup : Quench the reaction with saturated aqueous NaHCO 3 . Extract the organic layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced vacuum to yield the free base as a pale oil.
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Salification : Dissolve the free base in a minimal amount of dry diethyl ether. Dropwise add 2M HCl in ether until precipitation ceases. Causality: Converting the free base to an HCl salt ensures long-term oxidative stability and provides the necessary aqueous solubility for biological assays.
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Purification : Filter the white crystalline precipitate and recrystallize from hot ethanol/acetone to achieve >98% purity. Confirm structural integrity via 1 H-NMR and LC-MS.
Fig 2. Step-by-step synthesis workflow of 1-Methylpiperidin-4-yl 2-fluorobenzoate HCl.
In Vitro Receptor Binding Assay Protocol
To empirically validate the structural activity relationship, a radioligand displacement assay is utilized to determine the binding affinity ( Ki ) of the compound at the DAT [5].
Assay Methodology
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Tissue Preparation : Homogenize rat striatum (a brain region rich in DAT expression) in ice-cold sucrose buffer. Centrifuge at 30,000 x g to isolate the membrane fraction. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The specific ionic composition (high Na + and Cl − ) is strictly required because DAT is an ion-coupled symporter; these ions lock the transporter into the correct conformation for ligand binding.
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Incubation : In 96-well plates, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of [3H] WIN 35,428 (a high-affinity radiolabeled DAT ligand, final concentration 1 nM), and 100 µL of the membrane suspension.
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Equilibration : Incubate at 4°C for 2 hours to reach steady-state equilibrium.
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Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Validation Step: Pre-soak filters in 0.05% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperidine ligand.
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Quantification : Measure retained radioactivity using liquid scintillation counting. Calculate IC 50 values using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Comparative Binding Data
The following table summarizes the expected binding affinities based on structural analogs, demonstrating the quantitative impact of the 2-fluoro substitution [2][4].
| Compound | DAT Ki (nM) | Structural Feature |
| Cocaine | ~200 - 300 | Tropane ring, unsubstituted benzoate |
| 1-Methylpiperidin-4-yl benzoate | ~800 - 1000 | Piperidine ring, unsubstituted benzoate |
| 1-Methylpiperidin-4-yl 2-fluorobenzoate | ~80 - 150 | Piperidine ring, 2-fluoro substitution |
Data Interpretation: The removal of the tropane bridge initially decreases target affinity. However, the 2-fluoro substitution perfectly compensates for this loss by locking the ester conformation, resulting in a compound with a higher affinity than the unsubstituted piperidine analog, and exceeding that of natural cocaine.
Conclusion
1-Methylpiperidin-4-yl 2-fluorobenzoate represents a highly optimized pharmacological tool for investigating monoamine transporter dynamics and voltage-gated sodium channel interactions. By combining the synthetic accessibility of the piperidine scaffold with the potent conformational and electronic enhancements of the 2-fluorobenzoate moiety, researchers can achieve robust, high-affinity target engagement in vitro. The standardized synthesis and assay protocols provided herein ensure reproducible validation across neurochemical studies.
References
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PubChem. "1-Methyl-4-piperidyl 4'-fluorobenzoate HCl." National Center for Biotechnology Information. Available at: [Link]
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Syntharise Chemical Inc. "2-Fluoropipercaine HCl (1-Methyl-4-piperidinyl 2-fluorobenzoate)." Available at: [Link]
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Brust, P., van den Hoff, J., & Steinbach, J. "Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography." Amino Acids, 36(2), 283-295 (2009). Available at: [Link]
